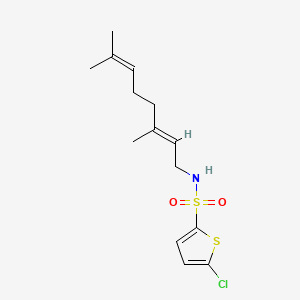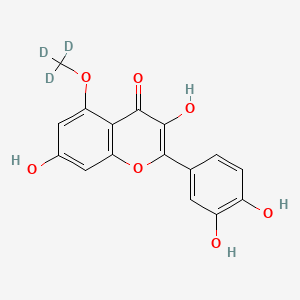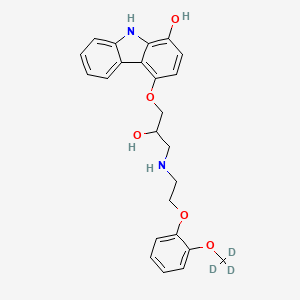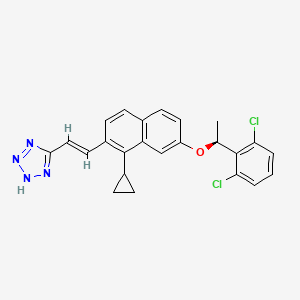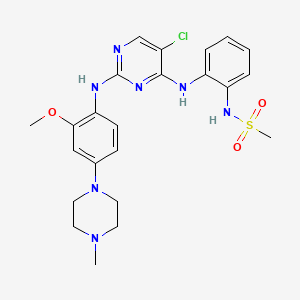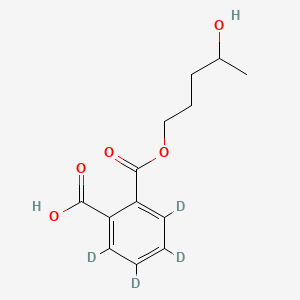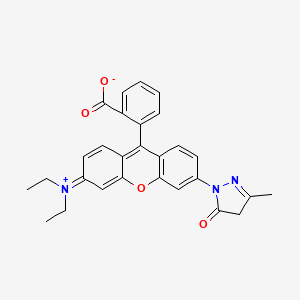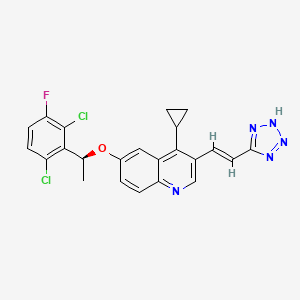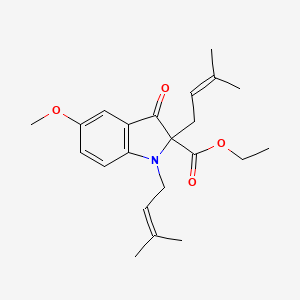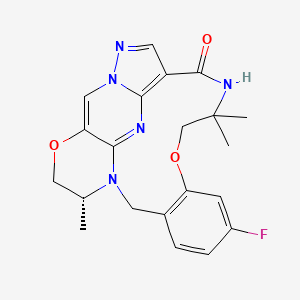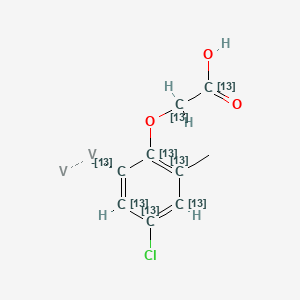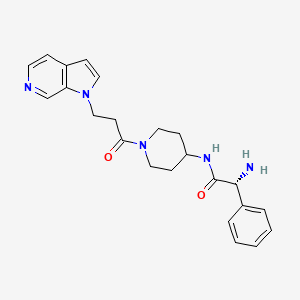
CXCR4 modulator-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CXCR4 modulator-1 is a compound that targets the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes, including immune cell trafficking, organogenesis, HIV infection, and cancer metastasis . The modulation of CXCR4 has significant therapeutic potential, making this compound an important compound in scientific research and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 modulator-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of aromatic compounds and amines, followed by reductive amination to form the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
CXCR4 modulator-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3) . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
CXCR4 modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of chemokine receptors.
Biology: Helps in understanding the role of CXCR4 in cell signaling and migration.
Medicine: Investigated for its potential in treating diseases such as cancer, HIV, and inflammatory conditions
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Wirkmechanismus
CXCR4 modulator-1 exerts its effects by binding to the CXCR4 receptor, thereby inhibiting its interaction with its natural ligand, CXCL12 . This binding prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival . The molecular targets include the G protein-coupled receptor (GPCR) and associated signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AMD3100: A well-known CXCR4 antagonist used in clinical settings.
MSX-122: A partial CXCR4 antagonist with unique properties.
AGR1.137: An allosteric antagonist that disrupts CXCR4 nanoclustering.
Uniqueness of CXCR4 Modulator-1
This compound is unique due to its specific binding affinity and ability to modulate CXCR4 activity without affecting other chemokine receptors . This selectivity makes it a valuable tool for studying CXCR4-related pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C23H27N5O2 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
(2R)-2-amino-2-phenyl-N-[1-(3-pyrrolo[2,3-c]pyridin-1-ylpropanoyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C23H27N5O2/c24-22(18-4-2-1-3-5-18)23(30)26-19-8-13-28(14-9-19)21(29)10-15-27-12-7-17-6-11-25-16-20(17)27/h1-7,11-12,16,19,22H,8-10,13-15,24H2,(H,26,30)/t22-/m1/s1 |
InChI-Schlüssel |
MIJYZUMPAUFKKL-JOCHJYFZSA-N |
Isomerische SMILES |
C1CN(CCC1NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)CCN3C=CC4=C3C=NC=C4 |
Kanonische SMILES |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)N)C(=O)CCN3C=CC4=C3C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


